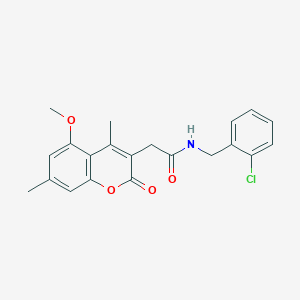
N-(2-chlorobenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a chlorophenyl group and a methoxy group, which contribute to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions. This step often involves the use of catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Introduction of the Methoxy and Dimethyl Groups: The methoxy and dimethyl groups can be introduced through alkylation reactions using suitable alkyl halides or alkylating agents. These reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
Hydrolysis: Carboxylic acids, amines.
科学研究应用
N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: The compound’s pharmacological properties can be explored for the development of new therapeutic agents for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular processes.
相似化合物的比较
N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds with a similar chromen-2-one core structure but different substituents, such as 4-hydroxycoumarin and 7-hydroxycoumarin.
Benzopyrone Derivatives: Compounds with a benzopyrone core structure, such as flavonoids and isoflavonoids.
Chlorophenyl Derivatives: Compounds with a chlorophenyl group, such as chlorpheniramine and chlorpromazine.
Uniqueness
The uniqueness of N-[(2-Chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, dimethyl, and chlorophenyl groups, along with the chromen-2-one core, makes this compound a versatile and valuable molecule for various scientific research applications.
属性
分子式 |
C21H20ClNO4 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC 名称 |
N-[(2-chlorophenyl)methyl]-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20ClNO4/c1-12-8-17(26-3)20-13(2)15(21(25)27-18(20)9-12)10-19(24)23-11-14-6-4-5-7-16(14)22/h4-9H,10-11H2,1-3H3,(H,23,24) |
InChI 键 |
IFMOEYYDFUVNDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3Cl)C)C(=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-3-methylbenzamide](/img/structure/B14992997.png)
![4-(4-fluorophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14993003.png)
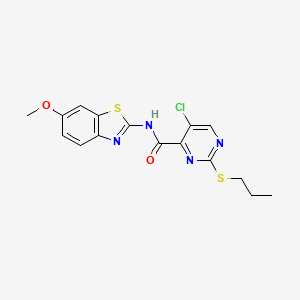
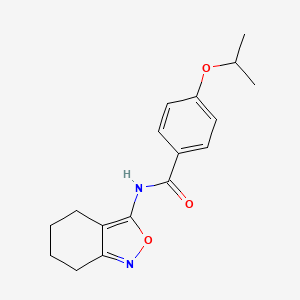
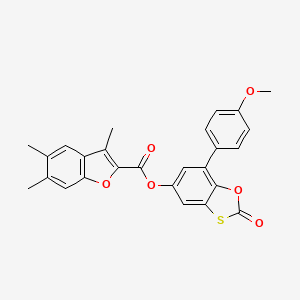
![4-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B14993042.png)
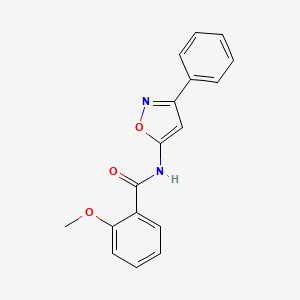
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide](/img/structure/B14993058.png)
![diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate](/img/structure/B14993076.png)
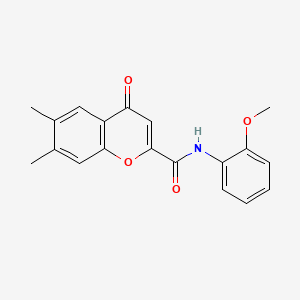
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993085.png)
![1-(2-fluorophenyl)-4-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B14993093.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14993096.png)
![4-[4-(benzyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14993106.png)
